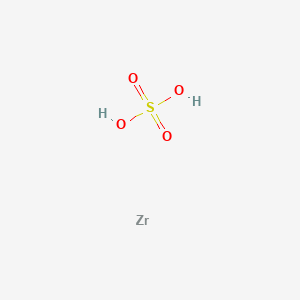

sulfuric acid;zirconium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

sulfuric acid;zirconium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.Zr/c1-5(2,3)4;/h(H2,1,2,3,4); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFFNSGJZPAYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.[Zr] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4SZr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14475-73-1 | |

| Details | Compound: Sulfuric acid, zirconium salt | |

| Record name | Sulfuric acid, zirconium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14475-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

189.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14644-61-2 | |

| Record name | Zirconium sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14644-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconyl sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Fundamental Chemical Interactions and Complexation in Zirconium Sulfuric Acid Systems

Thermodynamics and Kinetics of Zirconium-Sulfuric Acid Reactions

The dissolution of zirconium in sulfuric acid is a complex process governed by thermodynamic and kinetic factors. The stability of the protective zirconium oxide (ZrO₂) film is a key determinant of the reaction kinetics.

The dissolution of zirconium metal in sulfuric acid is primarily an electrochemical process. The rate of dissolution is influenced by the breakdown and reformation of the passive oxide film. researchgate.net Stress corrosion cracking (SCC) can occur in sulfuric acid concentrations ranging from approximately 64% to 69%. researchgate.net This is thought to happen when the rate of the oxide film's breakdown is nearly equal to the rate of its reformation (repassivation). researchgate.net

Zirconium's corrosion resistance in sulfuric acid is excellent at concentrations up to 70% and at temperatures well above boiling. parrinst.com Below a 20% concentration, zirconium can withstand temperatures exceeding 200°C. titanmf.com A key advantage of zirconium is its performance at temperatures above 80°C in sulfuric acid concentrations between 10% and 65%. titanmf.com However, in concentrations greater than 70%, the oxidizing nature of the acid can compromise the protective oxide layer. titanmf.com The corrosion rate of zirconium alloys, such as Zircadyne 702, increases with both acid concentration and temperature.

Table 1: Corrosion of Zircadyne 702 in Sulfuric Acid Solutions parrinst.com

| Temperature (°C) | Concentration (Weight %) | Corrosion Rate (mpy) |

| Boiling | 10 | < 1 |

| Boiling | 20 | < 1 |

| Boiling | 30 | < 1 |

| Boiling | 40 | < 1 |

| Boiling | 50 | < 1 |

| Boiling | 60 | 2 |

| Boiling | 65 | 5 |

| 150 | 10 | < 1 |

| 150 | 20 | < 1 |

| 150 | 30 | < 1 |

| 150 | 40 | 1 |

| 150 | 50 | 3 |

| 150 | 60 | 10 |

| 200 | 10 | < 1 |

| 200 | 20 | 1 |

| 200 | 30 | 3 |

| 200 | 40 | 10 |

Note: mpy = mils per year

The presence of oxidizing agents, such as nitric acid, can significantly affect the dissolution of zirconium in sulfuric acid. Zirconium metal has been found to readily dissolve in a mixture of sulfuric acid and nitric acid. researchgate.net Specifically, in a 9:1 volumetric mixture of 96 wt% H₂SO₄ and 61 wt% HNO₃, the solubility of zirconium can reach approximately 34 g/L. researchgate.net The dissolution process involves the consumption of NO₂⁺ and H₂SO₄ to form NO₂, NO⁺, and HSO₄⁻. researchgate.net

Ferric (Fe³⁺) and cupric (Cu²⁺) ions, which are oxidizing impurities, can also decrease the corrosion resistance of zirconium in sulfuric acid, particularly at concentrations above 65%. parrinst.comasme.org

The corrosion resistance of zirconium in sulfuric acid is sensitive to the presence of certain impurities. asme.orgastm.org Ferric, cupric, and nitrate (B79036) ions are detrimental at sulfuric acid concentrations above 65%. parrinst.comasme.org However, at concentrations below 65% H₂SO₄, the presence of up to 200 ppm of these ions has no effect on the corrosion resistance of Zircadyne grades 702 and 704. parrinst.com In fact, even with 1% additions of cupric or ferric ions, Zircadyne 702 did not show accelerated attack below 65% H₂SO₄. parrinst.com

Chloride ions have been found to have no effect on the corrosion-resistant properties of zirconium in sulfuric acid. parrinst.comasme.org Conversely, fluoride (B91410) ions can significantly increase the corrosion rate, even in small amounts and at low acid concentrations. parrinst.com

Different zirconium alloys exhibit varying tolerance to impurities. Zirconium alloys 702 and 704 can tolerate a greater amount of impurities than Zirconium 705. asme.orgasme.orgastm.org Welded areas of zirconium alloys are particularly susceptible to localized corrosion in contaminated sulfuric acid, though this can be mitigated with proper heat treatment. asme.orgastm.org

Table 2: Effect of Impurities on the 5 mpy Iso-Corrosion Curve of Zircadyne® 702 in Sulfuric Acid titanmf.com

| Impurity | Impact on Iso-Corrosion Curve |

| Ferric ions | Lowers the curve at concentrations above 65% H₂SO₄ |

| Cupric ions | Lowers the curve at concentrations above 65% H₂SO₄ |

| Nitrate ions | Lowers the curve at concentrations above 65% H₂SO₄ |

| Chloride ions | No effect |

The type of acid anion present in the electrolyte plays a significant role in both the formation and dissolution of the zirconium oxide film. ampp.org The rate of oxide film formation has been observed to follow the order: H₂SO₄ > H₃PO₄ > HNO₃. ampp.org Conversely, the dissolution rate of the pre-formed oxide film decreases in the order: HCl > HNO₃ > H₃PO₄ > H₂SO₄. ampp.org This indicates that the oxide film is most stable in sulfuric acid compared to other common acids. ampp.org

The dissolution of the anodic oxide film on zirconium in sulfuric acid has been found to follow an empirical relationship where the inverse of the capacitance is proportional to the square root of time. researchgate.net This suggests a process that may involve a duplex oxide structure, with the outer layer dissolving more readily than the inner layer. researchgate.netampp.org The dissolution process itself appears to follow a zero-order mechanism. researchgate.net

Studies have shown that in a 0.5 M sulfuric acid solution, there was no observable dissolution of the anodic ZrO₂ film within the limits of the investigating techniques. ampp.org This highlights the high stability of the oxide layer in this medium. The incorporation of anions from the solution into the outer layer of the oxide film is proposed to increase its conductivity and affect its dielectric properties. researchgate.net

Dissolution of Zirconium Oxide Films in Sulfuric Acid Systems

Electrochemical and Impedance Spectroscopic Investigations of Zirconium Oxide Dissolution

The dissolution of zirconium oxide (ZrO₂) in sulfuric acid is a complex process influenced by various factors. Electrochemical techniques, including impedance spectroscopy, provide valuable insights into the kinetics and mechanisms of this dissolution.

Studies have shown that the stability of the passive ZrO₂ film is a key factor in its corrosion resistance. nih.gov In sulfuric acid, the rate of oxide film formation has been observed to be higher compared to other acids like phosphoric, nitric, and hydrochloric acid. ampp.org Conversely, the dissolution rate is lower in sulfuric acid, indicating a more stable oxide layer. ampp.org Impedance and potential measurements confirm this trend, with the dissolution rate decreasing in the order of HCl > HNO₃ > H₃PO₄ > H₂SO₄. ampp.org

However, some research indicates that within the limits of certain techniques, no significant evidence of ZrO₂ dissolution was observed in 0.5 M sulfuric acid. ampp.org This contrasts with findings that suggest the oxide layer does dissolve in aggressive aqueous media, with the rate depending on the solution's concentration. ampp.org The presence of a thin, protective oxide layer is crucial for the corrosion resistance of zirconium in most acidic media. researchgate.net It is noted that zirconium is slowly attacked by concentrated sulfuric acid. researchgate.net The formation of self-organized porous ZrO₂ layers can be achieved through anodization in sulfuric acid electrolytes under specific electrochemical conditions. researchgate.net

Equilibrium and Speciation of Zirconium(IV) in Sulfate (B86663) Solutions

The behavior of zirconium(IV) in aqueous sulfate solutions is characterized by the formation of various complex species. The equilibrium and speciation are highly dependent on factors such as pH and the concentration of sulfate ions.

Formation of Zirconium Sulfate and Zirconyl Sulfate Species

In acidic sulfate solutions, zirconium(IV) (Zr⁴⁺) readily forms complexes with sulfate ions (SO₄²⁻). mdpi.com The formation of these complexes expands the stable region of dissolved zirconium. mdpi.com Zirconium sulfate can be prepared by the reaction of zirconium oxide with sulfuric acid. wikipedia.org

The speciation of zirconium is complex; in the absence of strong complexing agents, polynuclear hydrolysis can occur even at high acidities, forming trimeric and tetrameric species. scispace.com However, in sulfate solutions, various sulfato-complexes are known to form. up.ac.za At low acidities, Zr(SO₄)₂ is a predominant species, while at higher acidities, anionic complexes like Zr(SO₄)₃²⁻ are formed. mdpi.commdpi.com The formation of basic zirconium sulfate, with a SO₄/Zr ratio less than 2, can be achieved by reducing the acidity of a zirconium sulfate solution. up.ac.za This process involves the replacement of sulfate groups with hydroxy groups as ligands. up.ac.za The term "zirconyl sulfate" is also used, reflecting the pervasive nature of the zirconyl ion (ZrO²⁺) in these compounds. wikipedia.org

Stability Constants and pH Dependence of Zirconium Sulfate Complexes

The stability of zirconium sulfate complexes is a critical factor in understanding their behavior in solution. The stability constants (β) quantify the formation of these complexes. The complexation with sulfate ions can increase the pH range in which zirconium remains in solution before precipitating via hydrolysis. mdpi.com For instance, in acidic sulfate solutions with a pH greater than 0, Zr(SO₄)₃²⁻ is a predominant form. mdpi.com

The precipitation of basic zirconium sulfate is highly pH-dependent. One study showed that increasing the final pH from 1.2 to 1.6 significantly increased the precipitation yield of zirconium from 62.1% to 96.1%. mdpi.com Optimal stability for certain zirconium complexes has been reported in a pH range of 1 to 5.5. tuiasi.ro The table below presents the stability constants for various zirconium sulfate complexes.

| Species | Reaction | Log βi |

|---|---|---|

| Zr(SO₄)²⁺ | Zr⁴⁺ + SO₄²⁻ ⇌ Zr(SO₄)²⁺ | 3.8 |

| Zr(SO₄)₂ | Zr⁴⁺ + 2SO₄²⁻ ⇌ Zr(SO₄)₂ | 5.35 |

| Zr(SO₄)₃²⁻ | Zr⁴⁺ + 3SO₄²⁻ ⇌ Zr(SO₄)₃²⁻ | 6.08 |

This table presents the stability constants (βi) for the formation of various zirconium sulfate complexes in aqueous solution. mdpi.com

Structural Elucidation of Zirconium-Sulfate Compounds

The structural analysis of solid-state zirconium-sulfate compounds reveals complex arrangements with high coordination numbers for the zirconium centers. Crystallographic studies have been instrumental in defining these structures.

Crystallographic Analysis of Zirconium(IV) Sulfate Hydrates

A family of zirconium(IV) sulfate hydrates exists with the general formula Zr(SO₄)₂(H₂O)n, where n can be 0, 4, 5, or 7. wikipedia.org These compounds are typically white or colorless solids. wikipedia.org

One of the well-characterized hydrates is zirconium sulfate tetrahydrate, Zr(SO₄)₂·4H₂O. wikipedia.orgd-nb.info It crystallizes in the orthorhombic space group Fddd. d-nb.infowikipedia.org This compound is found in nature as the mineral zircosulfate. d-nb.infohandbookofmineralogy.org The structure consists of Zr(SO₄)₂ layers that are interconnected solely by hydrogen bonds. d-nb.info

Other hydrates, such as a pentahydrate (α-Zr(SO₄)₂·5H₂O) and a heptahydrate (Zr(SO₄)₂·7H₂O), have been identified and structurally characterized. iucr.orgiucr.org Both of these hydrates are triclinic and contain isolated dimeric units with the formula Zr₂(SO₄)₄(H₂O)₈. iucr.orgiucr.org In these dimers, the zirconium polyhedra are bridged by two sulfate tetrahedra. iucr.org

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| Zr(SO₄)₂·4H₂O | Orthorhombic | Fddd | Layers of corner-linked ZrO₈ and SO₄ polyhedra. d-nb.info |

| α-Zr(SO₄)₂·5H₂O (as Zr₂(SO₄)₄(H₂O)₈·2H₂O) | Triclinic | Pī | Isolated dimers of Zr₂(SO₄)₄(H₂O)₈. iucr.org |

| Zr(SO₄)₂·7H₂O (as Zr₂(SO₄)₄(H₂O)₈·6H₂O) | Triclinic | Pī | Isolated dimers of Zr₂(SO₄)₄(H₂O)₈. iucr.org |

This table summarizes the crystallographic data for several zirconium(IV) sulfate hydrates. d-nb.infoiucr.orgiucr.org

Coordination Environments of Zirconium Centers (7- and 8-fold Coordination)

A prominent feature of zirconium-sulfate compounds is the high coordination number of the zirconium(IV) ion, which is much more characteristic for Zr(IV) and Hf(IV) than for Ti(IV). zuj.edu.jo Both 7- and 8-fold coordination environments are commonly observed. wikipedia.orgwikipedia.orgresearchgate.net

8-fold Coordination: In many zirconium sulfate hydrates, the zirconium atom is 8-coordinated. d-nb.infoiucr.orgiucr.org In Zr(SO₄)₂·4H₂O, the zirconium center is surrounded by eight oxygen atoms, forming a tetragonal antiprism (ZrO₈). d-nb.info Similarly, in the heptahydrate and α-pentahydrate, each zirconium atom exhibits eightfold coordination in the form of a dodecahedron, coordinating to four oxygen atoms from sulfate groups and four from water molecules. iucr.orgiucr.org This coordination number is also found in other complex zirconium sulfates and basic sulfates. up.ac.zarsc.orgnih.gov

7-fold Coordination: While less common in the simple hydrates, 7-fold coordination for zirconium is also known. wikipedia.orgresearchgate.net For instance, in the γ-monohydrate, Zr(SO₄)₂·H₂O, the zirconium atom is in a sevenfold coordination environment. In more complex basic zirconium sulfates, Zr atoms can be found in both 7- and 8-fold coordination states. researchgate.net Some polynuclear zirconium complexes also exhibit mixed coordination numbers of 7 and 8 for different zirconium centers within the same structure. acs.org

Ligand Binding Modes of Sulfate and Water

Sulfate ions can coordinate to zirconium in several ways. In the metal-organic framework MOF-808-SO4, sulfate anions have been observed to adopt a bidentate fashion, either chelating to a single zirconium atom or bridging two adjacent zirconium atoms. berkeley.edu The predominant binding mode can be influenced by the solvation state; in a solvated framework, the bridging mode is more common, while heating under vacuum can lead to an exclusive chelating mode. berkeley.edu Further studies on the sulfated Zr6-based metal-organic framework NU-1000 have revealed an even more dynamic nature of sulfate binding. Depending on the degree of hydration, the sulfate binding can transition from monodentate to bidentate, and even to tridentate, as supported by density functional theory (DFT) calculations. acs.org In sulfated zirconia catalysts, sulfate species are often found as bidentate complexes coordinated to the zirconia surface. mdpi.com

Water molecules also play a critical role as ligands. In hydrated sulfated MOF-808, a water molecule can adsorb to one zirconium atom and participate in a hydrogen bond with a sulfate moiety that is chelated to a neighboring zirconium atom. berkeley.edu This specific arrangement is identified as the source of strong Brønsted acidity in this solid acid catalyst. berkeley.edu The number of water molecules coordinating to the zirconium center can vary, leading to different coordination geometries. For instance, DFT calculations have been used to study the geometric isomerism of complexes like [ZrDFO(H2O)n], where n can be 0, 1, or 2, resulting in 6-, 7-, or 8-coordinate model complexes. uzh.ch

Molecular and Electronic Structure of Zirconium(IV) Sulfate Complexes in Aqueous Media

The molecular and electronic properties of zirconium(IV) sulfate complexes in aqueous solutions are complex and have been extensively studied through computational methods. These studies provide detailed insights into the geometry, stability, and bonding characteristics of these species.

Quantum Chemical Modeling and Density Functional Theory (DFT) Studies of Zirconium Complexes

Quantum chemical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the geometric and electronic structures of zirconium(IV) sulfate and related complexes. dnu.dp.ua DFT calculations allow for the prediction of reaction energetics for metal ion complexation and can be used to estimate the thermodynamic stability of various Zr⁴⁺ complexes. uzh.ch These computational approaches are used to optimize the structures of complexes in solution, often employing models like the polarizable continuum model (PCM) to simulate the aqueous environment. dnu.dp.ua

Researchers have employed DFT to study a range of zirconium complexes, from those with methanesulfonate (B1217627) and sulfate anions to more complex systems like metal-organic frameworks (MOFs). acs.orgdnu.dp.ua For example, DFT has been used to understand the dynamic nature of sulfate binding in the NU-1000 MOF, showing transitions between monodentate, bidentate, and tridentate coordination depending on hydration levels. acs.org Similarly, DFT studies on sulfated zirconia surfaces have been crucial in identifying the most stable configurations of adsorbed sulfur species. acs.org These theoretical investigations provide a molecular-level understanding that complements experimental findings. acs.orgresearchgate.net

Interatomic Distances, Torsion Angles, and Valence Angles in Zirconium-Sulfate Complexes

Detailed geometric parameters of zirconium-sulfate complexes have been elucidated through quantum chemical modeling. dnu.dp.ua These studies provide precise information on the spatial arrangement of atoms within the coordination sphere of the zirconium ion.

In a theoretical study of zirconium(IV) sulfate and methanesulfonate complexes, the interatomic distances, torsion angles, and valence angles were described in detail. dnu.dp.ua For the complex anion [ZrO(SO₄)₂(H₂O)]²⁻, the calculated interatomic distances between the zirconium atom and the oxygen atoms of the sulfate and water ligands are presented in the table below. The Zr=O bond length is significantly shorter, indicating a double bond character. The valence angles around the zirconium atom define the coordination geometry.

| Interatomic Distances (Å) | Valence Angles (°) | ||

|---|---|---|---|

| Bond | Distance | Angle | Value |

| Zr=O | 1.776 | O-Zr-O(SO₄) | 105.1 - 109.9 |

| Zr-O(SO₄) | 2.189 - 2.302 | O-Zr-O(H₂O) | 165.5 |

| Zr-O(H₂O) | 2.296 | O(SO₄)-Zr-O(SO₄) | 70.1 - 144.9 |

| O(SO₄)-Zr-O(H₂O) | 76.9 - 89.9 |

Data sourced from a theoretical study on zirconium(IV) sulfate complexes. dnu.dp.ua

The torsion angles describe the conformation of the ligands around the central metal ion. These detailed structural parameters are essential for understanding the stability and reactivity of these complexes. dnu.dp.ua

Formation and Stability of Intramolecular Hydrogen Bonds in Zirconium-Sulfate Complexes

Intramolecular hydrogen bonds play a significant role in the structure and stability of certain zirconium-sulfate complexes. dnu.dp.ua These bonds can form between coordinated water molecules and sulfate ligands within the same complex.

The presence of a hydrogen bond between an adsorbed water molecule on one zirconium atom and a chelating sulfate moiety on a neighboring zirconium atom has been identified as the origin of the strong Brønsted acidity in the MOF-808-SO4 catalyst. berkeley.edu This interaction highlights the importance of hydrogen bonding in defining the chemical properties of these materials. The strength of these ionic hydrogen bonds can be substantial, typically ranging from 5 to 35 kcal/mol, and involves a redistribution of atomic charges and changes in bond lengths. acs.org

Computational Analysis of Zirconium Sulfate Complex Stability

Computational chemistry provides powerful tools for assessing the stability of zirconium sulfate complexes. dnu.dp.ua By calculating energies, such as the sum of electronic and zero-point energies or the thermal free energies, the relative stability of different complex structures can be determined. dnu.dp.ua

One theoretical study investigated the stability of various zirconium(IV) sulfate and methanesulfonate complexes and found that stability decreases in the order [Zr(MS)₆]²⁻ > [ZrO(MS)₂] > [ZrO(MS)₂(H₂O)₄] > [Zr(MS)₄(H₂O)₂] > [ZrO(SO₄)₂(H₂O)]²⁻ > [ZrO(SO₄)₂]²⁻. dnu.dp.ua This analysis also demonstrated the possible existence of complexes like [ZrO(SO₄)₂(H₂O)]²⁻ in aqueous solution, alongside previously known species. dnu.dp.ua

DFT calculations are also used to predict reaction energetics and pseudo formation constants (log β′) for metal ion complexation. uzh.ch By correlating computed values with experimental data, these models can be used to estimate the absolute and relative thermodynamic stability of a wide range of Zr⁴⁺ complexes. uzh.ch Such analyses are crucial for understanding the speciation of zirconium in sulfate-containing aqueous solutions and for designing new, stable zirconium-based materials. lbl.gov

| Complex | Sum of Electronic and Zero-Point Energies (Hartree) | Sum of Electronic and Thermal Free Energies (Hartree) |

|---|---|---|

| [ZrO(SO₄)₂(H₂O)]²⁻ | -1652.128827 | -1652.181824 |

| [ZrO(SO₄)₂]²⁻ | -1575.760111 | -1575.801689 |

| [Zr(MS)₄(H₂O)₂] | -2022.658099 | -2022.736021 |

| [ZrO(MS)₂(H₂O)₄] | -1376.516766 | -1376.581561 |

| [ZrO(MS)₂] | -1071.503206 | -1071.549247 |

| [Zr(MS)₆]²⁻ | -2947.534213 | -2947.625695 |

Data sourced from a theoretical study on zirconium(IV) complexes. dnu.dp.ua MS refers to the methanesulfonate anion.

Surface Structures of Sulfated Zirconia

The surface of sulfated zirconia (SZ) is of great interest due to its application as a solid superacid catalyst. The structure of the sulfur species on the zirconia surface is key to its catalytic activity.

Periodic plane wave pseudopotential calculations based on density functional theory (DFT) have been performed to elucidate the structure of sulfur species on the surface of tetragonal zirconia (t-ZrO₂). acs.org On the (101) surface of t-ZrO₂, the most stable configuration identified is a tridentate sulfate anion. acs.org On the (001) surface, an SO₃ complex, which is also threefold coordinated, is found to be the most stable. acs.org The adsorption energy for the tridentate sulfate on the (101) surface is calculated to be -322 kJ/mol, while for the SO₃ complex on the (001) surface, it is -467 kJ/mol. acs.org

The interaction between sulfuric acid and the zirconia surface is strong. The high proton affinity of the oxygen atoms on the zirconia surface, particularly the (001) surface, indicates that the surface is a strong base. acs.org This strong basicity, combined with a strong electrostatic interaction, leads to the complete deprotonation of adsorbed sulfuric acid. acs.org

The nature of the surface species can change with temperature. Infrared (IR) spectroscopy experiments, supported by DFT calculations, show that calcination temperature affects the surface structure. acs.org At around 900 K, the calculated vibrational frequencies for tridentate surface complexes agree well with experimental IR spectra. acs.org At a lower calcination temperature of 800 K, the IR spectra are better explained by the presence of bidentate sulfate complexes and hydrogen sulfate anions. acs.org Further heating can lead to the transformation of water-rich structures into pyrosulfate structures, and eventually to adsorbed SO₃ before the clean surface is reached at higher temperatures. figshare.com

The surface can feature various species depending on the loading of water and sulfur trioxide (or sulfuric acid). These can include H₂O, [H⁺,OH⁻], SO₃, [H⁺,HSO₄⁻], [2H⁺,SO₄²⁻], [H⁺,HS₂O₇⁻], and [2H⁺,S₂O₇²⁻]. figshare.comacs.org For instance, at high concentrations of SO₃, the pyrosulfate anion (S₂O₇²⁻) can form, where three of its oxygen atoms coordinate to zirconium sites on the surface. acs.org

Tridentate, Bidentate, and Hydrogen Sulfate Adsorption Configurations on Zirconia Surfaces

The adsorption of sulfate species onto zirconia surfaces can occur in several configurations, with tridentate and bidentate motifs being particularly significant. Theoretical studies using density functional theory (DFT) have been instrumental in elucidating these structures.

On the tetragonal phase of zirconia (t-ZrO₂), which is often associated with high catalytic activity, different surfaces exhibit preferences for distinct sulfate binding modes. sci-hub.sesci-hub.se For instance, the (101) surface of t-ZrO₂ favors a tridentate sulfate anion. acs.orgacs.org In this arrangement, the sulfate group is bound to the zirconia surface through three of its oxygen atoms. Another three-fold coordinated complex, an SO₃ species, is found to be most stable on the (001) surface, where it binds via two oxygen atoms and the sulfur atom. acs.orgacs.org

Bidentate configurations, where the sulfate group binds to the surface through two oxygen atoms, are also observed. A stable bidentate sulfate complex has been identified on the (001) surface of t-ZrO₂. acs.orgacs.org The nature of these bidentate species can be further described as bridging bidentate, where the sulfate coordinates to two zirconium (Zr⁴⁺) cations. nih.gov

Less stable hydrogen sulfate anions have also been considered in theoretical calculations. acs.orgacs.org The presence and stability of these different configurations are influenced by factors such as the specific crystallographic plane of zirconia, surface coverage, and the degree of hydration. acs.orgosti.gov In some systems, such as sulfated zirconium metal-organic frameworks, the sulfate binding can dynamically transition between monodentate, bidentate, and tridentate forms depending on the level of hydration. osti.govresearchgate.net

The interaction is fundamentally an acid-base reaction, where the strong sulfuric acid reacts with the basic sites (coordinatively unsaturated oxygen atoms) on the zirconia surface. acs.org This interaction is so strong that it leads to the complete deprotonation of the adsorbed sulfuric acid. acs.orgacs.org

Adsorption Energies and Surface Complexes of Sulfuric Acid on Zirconia

The stability of the various sulfate adsorption configurations is quantified by their adsorption energies. These energies, calculated using DFT, reveal the most favorable surface complexes formed between sulfuric acid and zirconia.

Periodic plane wave pseudopotential calculations have provided detailed insights into these energies on different surfaces of tetragonal zirconia. acs.orgacs.org

On the (101) surface , the most stable configuration is a tridentate sulfate anion , with a calculated adsorption energy of -322 kJ/mol . sci-hub.seacs.org

On the (001) surface , a tridentate SO₃ complex is the most stable, exhibiting a significantly higher adsorption energy of -467 kJ/mol . sci-hub.seacs.org

A bidentate sulfate complex is also a stable structure on the (001) surface, with an adsorption energy of -408 kJ/mol . sci-hub.seacs.org

These strong adsorption energies indicate a powerful electrostatic interaction between the sulfate species and the zirconia surface, leading to the complete deprotonation of the sulfuric acid. acs.orgacs.org The zirconia surface itself is considered a strong base, as evidenced by the high proton affinity of its surface oxygen atoms. acs.orgacs.org

The table below summarizes the calculated adsorption energies for various surface complexes on tetragonal zirconia.

| Surface Plane | Adsorbed Species | Adsorption Configuration | Adsorption Energy (kJ/mol) |

| t-ZrO₂ (101) | Sulfate Anion (SO₄²⁻) | Tridentate | -322 |

| t-ZrO₂ (001) | SO₃ Complex | Tridentate | -467 |

| t-ZrO₂ (001) | Sulfate Anion (SO₄²⁻) | Bidentate | -408 |

| Data sourced from periodic plane wave pseudopotential calculations based on density functional theory. sci-hub.seacs.org |

These findings from theoretical calculations are crucial for interpreting experimental observations, such as infrared spectra of sulfated zirconia samples. acs.org

Dynamic Nature of Sulfate Binding Motifs and Surface Reconstruction

The binding of sulfate species on zirconia surfaces is not a static phenomenon. Instead, it is dynamic, with transformations between different binding motifs possible under certain conditions, a process that can be accompanied by surface reconstruction.

A notable example of this dynamic behavior is the transformation of a bidentate sulfate complex on the (001) surface of tetragonal zirconia. acs.org Molecular dynamics (MD) simulations have shown that at a temperature of 800 K, this bidentate configuration converts into a more stable, three-fold coordinated (tridentate) structure. sci-hub.seacs.org This transformation is coupled with a reconstruction of the top layer of oxygen atoms on the zirconia surface. acs.orgacs.org

This dynamic nature is also observed in other related systems. For instance, in sulfated zirconium-based metal-organic frameworks (MOFs), the sulfate binding motif can transition between monodentate, bidentate, and tridentate states depending on the degree of hydration. osti.govresearchgate.net

Furthermore, thermal treatments like calcination can induce transformations. It has been suggested that during calcination, water-rich structures can be converted into pyrosulfate structures ([S₂O₇²⁻,2H⁺,H₂O]). researchgate.net At even higher temperatures, these species may decompose to adsorbed SO₃ before the sulfate is completely removed from the surface. researchgate.net Some studies also suggest a temperature-dependent transition from bidentate to tridentate species on SnO₂-rich samples, highlighting the dynamic evolution of these surface structures. mdpi.com This surface reconstruction and the interconversion of sulfate species are critical factors influencing the catalytic properties and stability of sulfated zirconia materials.

Synthesis and Characterization of Zirconium Sulfate Materials

Methodologies for Zirconium Sulfate (B86663) Synthesis

The production of zirconium-sulfate compounds is accomplished through several chemical pathways, primarily involving the reaction of zirconium precursors with sulfuric acid or the selective precipitation from solutions. These methods are tailored to the starting material, which can range from purified zirconium oxides and hydroxides to complex zirconiferous ores.

A direct and common method for synthesizing zirconium sulfate involves the reaction of zirconium(IV) oxide (ZrO₂) or zirconium(IV) hydroxide (B78521) (Zr(OH)₄) with concentrated sulfuric acid.

The reaction with zirconium oxide is represented by the general chemical equation: ZrO₂ + 2H₂SO₄ + H₂O → Zr(SO₄)₂(H₂O)ₓ ui.ac.id

This process yields hydrated forms of zirconium(IV) sulfate, a white solid that is often soluble in water ui.ac.id.

Alternatively, zirconium hydroxide can be used as the starting material. Research has demonstrated the synthesis of zirconium sulfate (ZS) from zirconium hydroxide (specifically ZrO(OH)₂) using concentrated sulfuric acid. This acid leaching reaction proceeds as follows: ZrO(OH)₂ + 2H₂SO₄ → Zr(SO₄)₂ + 3H₂O zirconiumworld.com

In a specific study, this synthesis was optimized to achieve a high conversion rate. The key parameters from this research are detailed in the table below zirconiumworld.comscielo.org.za.

| Parameter | Value | Reference |

|---|---|---|

| Feed Material | Zirconium Hydroxide (ZrO(OH)₂) | zirconiumworld.com |

| Reactant | 95% Sulfuric Acid (H₂SO₄) | zirconiumworld.comscielo.org.za |

| Temperature | 250 °C | zirconiumworld.comscielo.org.za |

| Contact Time | 150 minutes | zirconiumworld.comscielo.org.za |

| Achieved Conversion | 77.76% | zirconiumworld.comscielo.org.za |

Treating zirconium hydroxide with sulfuric acid results in the formation of sulfate species on the surface of the material researchgate.net.

Basic zirconium sulfate refers to forms of zirconium sulfate where the molar ratio of zirconium to sulfate is higher than the 1:2 ratio found in normal zirconium sulfate (Zr(SO₄)₂) scielo.org.za. A common and industrially significant form is pentazirconyl disulfate, Zr₅O₈(SO₄)₂·xH₂O scielo.org.zaugm.ac.id. This compound can be selectively precipitated from acidic solutions, a method often employed in hydrometallurgical processes to separate zirconium from other dissolved metals.

The selective precipitation of basic zirconium sulfate is highly dependent on the precise control of several key process parameters to maximize yield and purity.

pH Control: The pH of the solution is a critical factor. Studies on recovering zirconium from sulfuric acid leach solutions have shown that the precipitation yield of zirconium increases significantly as the pH is raised from 1.2 to 1.6. An optimal final pH of approximately 1.6 was identified, which resulted in a zirconium precipitation yield of 96.18%. Increasing the pH beyond this point leads to a noticeable increase in the co-precipitation of impurities like iron and aluminum ugm.ac.id.

Temperature: Reaction temperature also plays a vital role. The precipitation yield of zirconium increases as the temperature is raised. An optimal temperature of 75 °C has been established for this process, contributing to the high recovery rate zirconiumworld.comugm.ac.id.

Reactant Ratios: Achieving the correct molar ratio of zirconium to sulfate is essential for the formation of the desired basic sulfate precipitate, specifically a ratio of 5:2 (or 2.5:1) scielo.org.zaugm.ac.id. In industrial leach solutions, sulfate ions are often in excess. To correct this, a pre-treatment step can be employed where a portion of the sulfate ions are removed. For instance, the addition of 120 g of calcium chloride (CaCl₂) per liter of solution has been used to precipitate excess sulfate as calcium sulfate, thereby adjusting the zirconium-to-sulfate ratio to the optimal level for precipitation ugm.ac.id.

The precipitation process is relatively rapid, with yields reaching over 96% within a 60-minute timeframe, after which no significant further increase is observed ugm.ac.id.

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Final pH | ~1.6 | zirconiumworld.comugm.ac.id |

| Temperature | 75 °C | zirconiumworld.comugm.ac.id |

| Zr:SO₄ Molar Ratio | ~2.5:1 (or 5:2) | ugm.ac.id |

| Reaction Time | 60 minutes | ugm.ac.id |

| Resulting Zr Yield | 96.18% | ugm.ac.idresearchgate.net |

Hydrometallurgical solutions derived from ores often contain various dissolved metal ions, such as iron(III) and aluminum(III), which can co-precipitate with zirconium and contaminate the final product ugm.ac.idmdpi.com. The selective precipitation of basic zirconium sulfate is an effective method for minimizing these impurities.

The key to preventing the co-precipitation of Fe(III) and Al(III) is to maintain a low pH during the process. Basic zirconium sulfate precipitation occurs effectively at a pH below 2.0, a condition under which iron and aluminum hydroxides remain soluble and their co-precipitation is low ugm.ac.id. As established, a pH of ~1.6 is optimal for maximizing zirconium recovery while keeping the precipitation of iron and aluminum minimal zirconiumworld.comugm.ac.id.

For solutions containing other elements like Niobium (Nb), a preliminary purification step can be implemented. Niobium can be preferentially precipitated by adjusting the solution pH to around 1.0 before the zirconium precipitation stage ui.ac.idugm.ac.idresearchgate.net. It is important to note that hafnium (Hf), which shares very similar chemical properties with zirconium, will typically follow zirconium and co-precipitate during this process ugm.ac.id.

The primary commercial source for zirconium is the mineral zircon (ZrSiO₄). Due to its high chemical and thermal stability, direct acid leaching of zircon is not efficient mdpi.comup.ac.za. Therefore, hydrometallurgical extraction requires an initial "dissociation" or "decomposition" step to break down the stable zircon silicate (B1173343) structure, making the zirconium amenable to acid leaching.

Following a decomposition step, sulfuric acid leaching is employed to dissolve the zirconium content. The most common decomposition method is alkaline fusion, where zircon is heated with caustic agents like sodium hydroxide (NaOH) zirconiumworld.comuwu.ac.lk. This converts the zircon into products that are soluble in acid.

The alkali-decomposed material is then leached with sulfuric acid. During this process, the zirconium compounds are converted into soluble zirconium sulfate, while the silicon forms insoluble silicic acid, which can be removed by filtration zirconiumworld.com. The leaching is typically conducted in reaction vessels with controlled parameters. For instance, a 50% H₂SO₄ solution can be heated to near its boiling point before the decomposed zircon product is added under stirring zirconiumworld.com. In other reported processes, optimal leaching of rare earth elements and zirconium from treated zircon tailings was achieved using 0.5 M H₂SO₄ at 60°C with a solid-to-liquid ratio of 10 g/100 mL ui.ac.idresearchgate.netui.ac.id.

Another method involves the thermal dissociation of zircon in a plasma furnace, which separates it into zirconium oxide and amorphous silica (B1680970). This dissociated mixture can then be leached with sulfuric acid to produce a zirconium sulfate solution and solid silica up.ac.za. Microwave-assisted acid extraction of plasma-dissociated zircon using sulfuric acid has been shown to yield recoveries of 44.3% for Zr scielo.org.za.

Hydrometallurgical Processes for Zirconium Extraction from Ores

Continuous Water Removal Strategies during Sulfuric Acid Leaching

The efficiency of sulfuric acid leaching of zirconium-containing materials is significantly influenced by the concentration of the sulfuric acid. During the reaction between materials like dissociated zircon (ZrO₂·SiO₂) and sulfuric acid, water is formed as a byproduct. google.com This formation of water dilutes the acid, which can negatively impact the leaching kinetics. To counteract this, continuous water removal strategies are employed to maintain a high acid concentration and an optimal reaction temperature. google.com

One effective method for continuous water removal is the use of a reflux condenser, which can be air-cooled. This apparatus allows for the separation and removal of water from the reaction system, thereby maintaining the sulfuric acid concentration at a near-constant level, for instance, around 98%. google.com By keeping the acid concentrated, the leaching temperature can be sustained in the high range of approximately 300°C up to the boiling point of the concentrated acid, with a preferred range often cited as 320°C ± 5°C. google.com This sustained high temperature and concentration significantly improve the speed of the leaching process, with satisfactory results achievable in 2 to 3 hours. google.com This strategy is applicable not only to dissociated zircon but also to other zirconiferous materials like baddeleyite. google.com

Preparation of Zirconium Oxychloride from Basic Zirconium Sulfate Precipitate

Basic zirconium sulfate serves as a crucial intermediate in the purification of zirconium and the synthesis of other zirconium compounds, such as zirconium oxychloride (ZrOCl₂). osti.govgoogle.com The general process involves transforming the basic zirconium sulfate into zirconium hydroxide, which is then dissolved in hydrochloric acid to yield zirconium oxychloride. google.com

A typical synthesis route starts with a basic zirconium sulfate precipitate. This precipitate is suspended in water, and an alkali solution, such as ammonia (B1221849) or sodium hydroxide, is added to precipitate zirconium hydroxide (Zr(OH)₄). google.comresearchgate.net The resulting zirconium hydroxide is then filtered and washed to remove residual sulfates and other impurities. osti.gov

Following the formation and purification of zirconium hydroxide, it is dissolved in hydrochloric acid (HCl). google.com This step yields an aqueous solution of zirconium oxychloride. osti.govgoogle.com To obtain the final crystalline product, the solution is typically concentrated through evaporation. After concentration, concentrated hydrochloric acid is added, and the solution is cooled to room temperature, which induces the crystallization of zirconium oxychloride octahydrate (ZrOCl₂·8H₂O). google.com This final product can then be separated by filtration. osti.gov The use of basic zirconium sulfate precipitation is an effective method for removing impurities like iron, titanium, and aluminum. osti.gov

Advanced Characterization Techniques for Zirconium-Sulfate Materials

Spectroscopic Analysis (FT-IR, Raman, XPS) of Sulfate Species and Surface Interactions

Spectroscopic techniques are vital for elucidating the nature of sulfate species and their interactions with the zirconium oxide surface. Fourier-transform infrared (FT-IR), Raman, and X-ray photoelectron spectroscopy (XPS) each provide unique insights into the material's structure and chemical state.

FT-IR Spectroscopy is widely used to identify the coordination of sulfate groups on the zirconia surface. The presence of sulfate species gives rise to characteristic absorption bands in the infrared spectrum. For instance, bands observed in the 900–1300 cm⁻¹ range are indicative of surface sulfate species. researchgate.net Specific frequencies can be assigned to different vibrational modes: ν(S-O) stretching vibrations are typically seen around 995-1076 cm⁻¹, while ν(S=O) vibrations in bridging bidentate sulfate coordinated to Zr⁴⁺ cations appear at higher wavenumbers, such as 1130-1142 cm⁻¹ and 1225-1240 cm⁻¹. researchgate.netmdpi.com The presence of these bands confirms the successful sulfation of the zirconia. The intensity and position of these bands can change depending on the sulfur loading and the hydration state of the material. mdpi.comnih.gov

Raman Spectroscopy , being particularly sensitive to surface species, complements FT-IR data. For sulfated zirconia, Raman spectra typically show broad bands corresponding to the vibrational modes of sulfate groups, for example, around 1020, 1135, and 1240 cm⁻¹. researchgate.netmdpi.com These spectra can also confirm the crystalline phase of the underlying zirconia, with characteristic bands for the tetragonal or monoclinic phases. mdpi.com The surface-localized effects of sulfation can lead to spectral features detectable by Raman that might not be apparent in bulk analyses like XRD. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and the chemical state of the elements on the material's surface. For sulfated zirconia, XPS is used to confirm the presence of sulfur and to determine its oxidation state. The S 2p photoelectron peak typically appears at a binding energy of around 168.4-168.6 eV, which is characteristic of sulfur in the S⁶⁺ oxidation state, confirming that the surface species are indeed sulfates (SO₄²⁻). researchgate.net XPS can also be used to determine the surface S/Zr atomic ratio. mdpi.comresearchgate.net

| Technique | Observed Features | Interpretation | References |

|---|---|---|---|

| FT-IR | Bands at 995-1076 cm⁻¹ and 1130-1240 cm⁻¹ | S-O and S=O stretching vibrations of coordinated sulfate species | researchgate.netmdpi.com |

| Raman | Broad bands at 1020, 1135, and 1240 cm⁻¹ | Vibrational modes of surface sulfate groups | researchgate.netmdpi.com |

| XPS | S 2p peak at ~168.6 eV | Sulfur in the +6 oxidation state (SO₄²⁻) | researchgate.net |

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Changes

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in zirconium-sulfate materials and for monitoring structural changes that occur due to sulfation or thermal treatments. h2.plmalvernpanalytical.com The XRD pattern of zirconia typically shows diffraction peaks corresponding to its different polymorphs: monoclinic, tetragonal, and cubic.

The introduction of sulfate groups has a profound effect on the phase composition of zirconia. It is widely reported that sulfate ions stabilize the tetragonal phase of zirconia, which is often considered the active phase in catalysis, by retarding the transformation to the more stable monoclinic phase. researchgate.net For samples calcined at temperatures around 500-600°C, XRD patterns often show broad peaks characteristic of the tetragonal phase, sometimes indicating a material that is in an intermediate state between amorphous and crystalline. researchgate.net As the calcination temperature increases, the peaks become sharper, indicating increased crystallinity. researchgate.netmdpi.com

| Parameter | Observation | Structural Implication | References |

|---|---|---|---|

| Sulfate Addition | Stabilization of the tetragonal phase; monoclinic phase is suppressed. | Sulfate ions inhibit the tetragonal-to-monoclinic phase transformation. | researchgate.net |

| Increasing Calcination Temperature (e.g., to 600°C) | Increased intensity and sharpening of tetragonal phase peaks. | Enhanced crystallinity of the tetragonal phase. | researchgate.net |

| High Calcination Temperature (e.g., >700°C) | Decomposition of sulfate groups, appearance/increase of monoclinic phase peaks. | Loss of tetragonal phase stability. | mdpi.com |

| High H₂SO₄ Concentration | Decrease in the intensity of diffraction peaks. | Reduced overall crystallinity due to high surface coverage of sulfate ions. | mdpi.com |

Microscopic and Surface Morphology Investigations (SEM-EDS)

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) provides valuable information about the surface morphology, particle size, and elemental composition of zirconium-sulfate materials.

SEM allows for the direct visualization of the material's surface topography. SEM images can reveal the shape and size of the particles, the degree of agglomeration, and the porosity of the material. utcluj.ro For instance, analyses have shown that zirconia particles can be non-spherical or nearly spherical and may exhibit a tendency to agglomerate, forming larger clusters. utcluj.ro The surface texture, whether it is smooth or rough, can also be assessed. These morphological characteristics can be influenced by the synthesis method and subsequent treatments like sulfation and calcination.

EDS , which is often integrated with SEM, is used for elemental analysis. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present in the sample. The EDS detector analyzes these X-rays to identify the elements and determine their relative abundance. For sulfated zirconia, EDS analysis confirms the presence of zirconium (Zr), oxygen (O), and sulfur (S), providing a semi-quantitative measure of the elemental composition on the surface. nih.gov This is a straightforward way to verify the successful incorporation of sulfate groups into the zirconia material.

Acidity Measurements via Ammonia Temperature-Programmed Desorption (NH₃-TPD)

Ammonia temperature-programmed desorption (NH₃-TPD) is a widely used technique to characterize the acidic properties of solid materials, including sulfated zirconia. This method provides information on both the total number of acid sites (acid density) and the distribution of their strengths. ias.ac.in

The procedure involves first adsorbing ammonia onto the catalyst surface, often at a relatively low temperature, to saturate all acid sites. Any weakly physisorbed ammonia is then removed by flushing with an inert gas. Subsequently, the temperature of the sample is increased at a constant rate, and the amount of ammonia desorbing from the surface is measured as a function of temperature, typically with a thermal conductivity detector (TCD). ias.ac.in

The resulting NH₃-TPD profile is a plot of the ammonia desorption signal versus temperature. The peaks in this profile correspond to the desorption of ammonia from different types of acid sites. The temperature at which a peak maximum occurs is related to the strength of the acid sites; ammonia desorbing at higher temperatures corresponds to stronger acid sites. researchgate.netresearchgate.net The area under each peak is proportional to the number of acid sites of that particular strength. researchgate.net

For sulfated zirconia, NH₃-TPD profiles typically show multiple desorption peaks, indicating the presence of acid sites with a range of strengths. acs.org These are often categorized as weak, medium, and strong acid sites. For example, low-temperature desorption peaks (e.g., 100-300°C) are often assigned to weak Lewis acid sites, while high-temperature peaks (e.g., 300-550°C or higher) can represent strong Lewis and/or Brønsted acid sites. researchgate.net However, it is noted that at very high temperatures (above 500°C), ammonia can decompose on sulfated zirconia, which may complicate the interpretation of the high-temperature desorption peaks. ias.ac.in

| Desorption Temperature Range | Acid Site Strength | Probable Acid Site Type | References |

|---|---|---|---|

| Low Temperature (e.g., 100-300°C) | Weak | Lewis Acid Sites | researchgate.net |

| Medium Temperature (e.g., 250-600°C) | Moderate | Lewis and/or Brønsted Acid Sites | researchgate.net |

| High Temperature (e.g., >500-600°C) | Strong | Strong Lewis and/or Brønsted Acid Sites | researchgate.netacs.org |

Catalytic Science and Applications of Sulfated Zirconia Sz

Acidic Properties and Active Sites in Sulfated Zirconia

The catalytic prowess of sulfated zirconia is intrinsically linked to the nature and strength of its acid sites. The introduction of sulfate (B86663) groups to the zirconia structure dramatically alters its surface chemistry, leading to the formation of highly acidic centers that drive various catalytic transformations.

Zirconia (ZrO₂) itself possesses Lewis acidic sites, which are associated with coordinatively unsaturated zirconium cations (Zr⁴⁺). mdpi.com However, the sulfation process is crucial for the generation of strong Brønsted acidity, which is generally absent in pure zirconia. The interaction of sulfate ions with the zirconia surface leads to the formation of both Brønsted and Lewis acid sites.

The genesis of these acid sites can be described by the chelation of zirconium cations with sulfate ions. mdpi.com The sulfate ions act as ligands, donating a lone pair of electrons from an oxygen atom to form a coordination bond with Zr⁴⁺ centers. mdpi.com This interaction induces a strong electron-withdrawing effect, which in turn enhances the Lewis acidity of the adjacent zirconium cations. acs.org

Brønsted acid sites, which are proton-donating centers, are primarily generated from the interaction of sulfate groups with water molecules or hydroxyl groups on the zirconia surface. mdpi.com The high electronegativity of the S=O bonds in the sulfate species polarizes the O-H bonds, facilitating the release of protons and thereby creating Brønsted acidity. scientific.net The surface of sulfated zirconia is complex, featuring various types of sulfate species, including bidentate, tridentate, and polymeric sulfates, each influencing the nature and distribution of the acid sites. iieta.orgexacer.com The combination and interplay of these Brønsted and Lewis acid sites are believed to be the origin of the unique catalytic properties of sulfated zirconia, sometimes termed "superacid" catalysts. scientific.net

This enhancement is a direct consequence of the inductive effect of the sulfate groups. The electron-withdrawing nature of the sulfoxy groups increases the positive charge on the zirconium cations, thereby strengthening their ability to accept electrons (Lewis acidity). acs.org This is evidenced by a progressive increase in the Zr 3d₅/₂ binding energy as a function of sulfur loading. acs.org

Concurrently with the increase in acidity, sulfation leads to a significant reduction in the Lewis basicity of the zirconia surface. alljournals.cnresearchgate.net The weak to moderately basic sites present on the surface of pristine ZrO₂, often associated with surface hydroxyl groups or oxygen anions, are diminished following the sulfation process. alljournals.cn This reduction in basicity is crucial as it minimizes side reactions that can be catalyzed by basic sites, thereby improving the selectivity for acid-catalyzed reactions. alljournals.cn

| Catalyst | Sulfur Content (wt%) | Total Acidity (mmol/g) | Brønsted:Lewis Ratio | Lewis Basicity |

|---|---|---|---|---|

| Pristine ZrO₂ | 0 | Low | Predominantly Lewis | Present |

| Low Sulfation SZ | <1.7 | Increased | Low | Reduced |

| High Sulfation SZ | >3.0 | Significantly Increased | Increased | Significantly Reduced |

Research has indicated that not all sulfate species on the zirconia surface are equally active in catalysis. A portion of the sulfate content, often referred to as "labile" sulfates, is considered to be a key component for the catalytic performance, particularly in reactions like alkane isomerization. alljournals.cnresearchgate.net These labile species are thought to be SO₃/pyrosulfate-type surface species. alljournals.cn

Studies have shown that the removal of these labile sulfates, for instance by water washing, leads to a subsequent loss of catalytic activity. alljournals.cnresearchgate.net This suggests that these species are more weakly bound to the zirconia surface and are directly involved in the catalytic cycle. The presence of these labile sulfate species has been correlated with the superacidic nature of sulfated zirconia and its ability to activate hydrocarbons at low temperatures. researchgate.net The stability and concentration of these labile species are influenced by preparation conditions, such as the sulfating agent and activation temperature. researchgate.net

Catalyst Preparation and Modification Strategies

The catalytic performance of sulfated zirconia is highly dependent on the method of its preparation and subsequent modifications. mdpi.com Parameters such as calcination temperature and the concentration of the sulfating agent have a profound impact on the catalyst's final properties, including its surface area, crystal structure, and acidity. orientjchem.org

Calcination Temperature: The calcination temperature is a critical parameter that affects the crystalline phase of zirconia, the surface area, and the stability of the sulfate groups. alljournals.cnorientjchem.org The most common calcination temperatures for sulfated zirconia range from 550 to 650 °C. mdpi.com An optimal calcination temperature is necessary to achieve the highest dispersion of sulfate species and, consequently, the highest acidity. mdpi.com For instance, one study found that calcination at 600°C resulted in the highest acidity value. orientjchem.org

Temperatures above 650 °C can cause the decomposition and loss of SO₄²⁻ ions from the catalyst surface, leading to a reduction in acidity and catalytic reactivity. mdpi.com Increasing the calcination temperature can also lead to an increase in the monoclinic phase of zirconia at the expense of the more catalytically active tetragonal phase, and a decrease in the number of acid sites. alljournals.cnresearchgate.net

Sulfur Agent Concentration: The concentration of the sulfating agent, such as sulfuric acid, directly influences the amount of sulfate loaded onto the zirconia, which in turn affects the catalyst's acidity and structure. mdpi.comacs.org An increase in sulfuric acid concentration generally leads to a higher total acidity. mdpi.comacs.org However, an optimum concentration is required for maximum catalytic activity. mdpi.com Excessively high concentrations of the sulfating agent can lead to the formation of bulk-like zirconium sulfate species, which may block pores and reduce the surface area, or even cause a loss of crystallinity. mdpi.com The choice of sulfating agent, for example, sulfuric acid versus ammonium (B1175870) sulfate, can also influence the final properties, with milder agents like ammonium sulfate potentially preserving the structural order of the zirconia support better at high sulfur loadings. mdpi.com

| Parameter | Effect of Increasing the Parameter | Optimal Range/Condition |

|---|---|---|

| Calcination Temperature | Decreases surface area, acidity, and sulfur content; promotes monoclinic phase. | Typically 550-650 °C |

| Sulfur Agent Concentration | Increases acidity up to a point; excess can decrease surface area and crystallinity. | Optimum concentration needed for maximum activity. |

Commonly used support materials include:

Alumina (B75360) (Al₂O₃): Mesostructured γ-Al₂O₃ has been shown to be an effective support, leading to superior catalytic performance compared to unsupported sulfated zirconia. researchgate.net The enhanced performance is attributed to a higher number of acid sites and/or stronger acid strength. researchgate.net Calcination of the alumina support at high temperatures can lead to the formation of δ-Al₂O₃, which helps stabilize the desirable tetragonal phase of the zirconia active component. aip.org

Silica (B1680970) (SiO₂): Silica is another widely used support material. researchgate.net

Clays (B1170129) (e.g., K-10 Montmorillonite): Supporting sulfated zirconia on clays like K-10 has been reported to achieve catalytic yields higher than that of bulk sulfated zirconia. researchgate.net

Zeolites (e.g., HY zeolite): Incorporating sulfated zirconia into zeolite structures can create composite catalysts with increased active sites and enhanced isomerization activity. jeeng.net

The choice of support material and the method of incorporating the sulfated zirconia are crucial for designing catalysts with tailored properties for specific applications. researchgate.net Furthermore, the thermal stability of the zirconia support itself can be improved by the addition of other oxides such as CaO, Y₂O₃, and La₂O₃. utwente.nlul.ie

Support Materials for Enhanced Catalytic Performance

Mesoporous Silica Supports (HMS, SBA-15) for Sulfated Zirconia

The catalytic efficacy of sulfated zirconia (SZ) can be significantly enhanced by utilizing high-surface-area supports, such as mesoporous silica. Materials like SBA-15 are employed to create catalysts with tunable solid acid/base characteristics by grafting and sulfating zirconia conformal monolayers. acs.org This method results in an ordered mesoporous material with a high loading of acid sites and excellent hydrothermal stability. acs.org The co-existing basic and Lewis acid sites, associated with the exposed zirconia, work in concert with the Brønsted acid sites from the sulfate groups. acs.org This synergy is particularly effective in cascade reactions, such as the conversion of glucose to 5-hydroxymethylfurfural (B1680220) (5-HMF), where the zirconia sites promote glucose isomerization to fructose (B13574), and the sulfate sites catalyze the subsequent dehydration to 5-HMF. acs.org The use of an SBA-15 support can lead to a threefold increase in 5-HMF productivity compared to unsupported SZ catalysts. acs.org

Similarly, Al-promoted sulfated zirconia supported on SBA-15 (SO42-/ZrO2–Al2O3/SBA-15) has been studied for the dehydration of xylose to furfural (B47365). The catalytic activity, including xylose conversion and furfural selectivity, was found to increase with the content of zirconia supported on the mesoporous silica, peaking at around 12 wt%. bohrium.com Supporting sulfated zirconia on materials like HMS is also a strategy to enhance catalytic performance in reactions such as the vapor phase alkylation of cresols. mdpi.com

Gamma-Alumina and Other Oxide Supports for Sulfated Zirconia

Gamma-alumina (γ-Al2O3) is another effective support for sulfated zirconia catalysts, particularly for hydrocarbon isomerization reactions. scispace.com Zirconium sulfate supported on γ-Al2O3, prepared by impregnation, shows good dispersion of the active component on the support's surface. researchgate.net The acidity of these catalysts generally increases with the zirconium sulfate content, which correlates with their catalytic activity in reactions like 2-propanol dehydration and cumene (B47948) dealkylation. researchgate.net

The addition of promoters can further enhance the catalytic properties. For instance, incorporating aluminum into the zirconia structure can stabilize the catalytically active tetragonal phase, improve the dispersion of surface sulfur species, and create a balance between Brønsted and Lewis acid sites. rsc.org The introduction of iron and manganese during the preparation of alumina-supported SZ catalysts has been shown to significantly boost catalytic activity and selectivity in hexane (B92381) isomerization. catalysis-kalvis.ru Specifically, these promoters can lead to a higher ratio of Lewis to Brønsted acid sites, which favors the formation of high-octane isomers like 2,2-dimethylbutane. catalysis-kalvis.ru Platinum-loaded sulfated zirconia on an alumina support (Pt/SO42−/ZrO2/Al2O3) is effective for light naphtha isomerization, with platinum enhancing catalyst stability by preventing coke formation. jprs.gov.iq

Integration with Metal-Organic Frameworks (MOFs) for Structurally Defined Catalytic Systems

Metal-Organic Frameworks (MOFs) have emerged as highly effective templates and precursors for synthesizing structurally defined sulfated zirconia catalysts. Zirconium-based MOFs, such as UiO-66, can serve as both the zirconium source and a morphological template. rsc.orgresearchgate.net Through thermal decomposition (pyrolysis) of in-situ sulfated UiO-66, it is possible to create novel catalyst structures like flower-like mesoporous sulfated zirconia nanosheets. rsc.orgresearchgate.net The properties and catalytic performance of the resulting SZ material are heavily influenced by the calcination temperature and the initial sulfur-to-zirconium ratio in the MOF precursor. rsc.org For example, SZ nanosheets obtained by calcining at 500 °C exhibit a large surface area (186.1 m² g⁻¹) and demonstrate high activity and reusability in the transesterification of tributyrin (B1683025) with methanol (B129727). rsc.orgresearchgate.net

This MOF-derived approach allows for precise control over the catalyst's final structure. The resulting materials, such as zirconium oxide sulfate embedded in a carbon matrix ([email protected]), have shown complete methanol conversion with 100% selectivity to dimethyl ether (DME) at 250 °C. researchgate.net Furthermore, sulfating MOFs like UiO-66 and MOF-808 can significantly enhance their Brønsted acidity, making them active for acid-catalyzed reactions such as isobutene dimerization and Friedel-Crafts acylation. nih.govacs.org The dynamic nature of the sulfate binding to the Zr-nodes in MOFs allows for tuning of the material's adsorptive and acidic properties. nih.gov

Reaction Mechanisms and Pathways in Sulfated Zirconia Catalysis

Hydrocarbon Isomerization and Cracking Reactions on Sulfated Zirconia

Sulfated zirconia is a highly active catalyst for the skeletal isomerization of light alkanes, such as n-butane and n-heptane, at relatively low temperatures. mdpi.commdpi.com The reaction mechanism for n-butane isomerization is complex and involves several proposed pathways for the initiation step. researchgate.net A widely discussed mechanism involves the oxidative dehydrogenation of the alkane by sulfate groups to form an alkene intermediate (e.g., butene). acs.org This intermediate then forms a carbenium ion species on the acid sites, which undergoes skeletal rearrangement to the branched isomer. acs.org The reaction is very selective, though byproducts like propane (B168953) and pentanes can form through parallel or consecutive pathways. acs.org Both Brønsted and Lewis acid sites are present on the catalyst, but studies suggest that the Brønsted acid strength is closely related to the activation energy of the isomerization reaction. mdpi.com

However, SZ catalysts are prone to rapid deactivation due to factors like coking, loss of surface sulfur, and changes in the oxidation state of sulfur. mdpi.com The presence of platinum and hydrogen can mitigate this deactivation. mdpi.com For larger hydrocarbons like n-heptane and n-octane, both isomerization and cracking occur, with cracking becoming more prominent at higher temperatures and conversions. mdpi.comresearchgate.net The catalytic cracking of used lubricating oil over sulfated zirconia has been shown to produce valuable liquid fuels, including n-paraffins, branched paraffins, and aromatic compounds like toluene (B28343) and xylene. researchgate.net The mechanism involves the cleavage of C-C bonds to form smaller hydrocarbon chains. mdpi.com

| Catalyst | Reaction Temperature (K) | Key Finding | Reference |

|---|---|---|---|

| Sulfated Monoclinic Zirconia (M-SZ) | 673 | Demonstrates higher thermal stability over 240 hours compared to tetragonal SZ. The activation energy was as low as 46.4 kJ·mol⁻¹. | mdpi.com |

| Sulfated Zirconia | 488 | Stationary isomerization is possible in a narrow temperature range. Byproducts (propane, pentanes) form in almost equimolar amounts. | acs.org |

| Alumina-Promoted Sulfated Mesoporous Zirconia | Not Specified | A balanced distribution of acid site strength was shown to prevent rapid deactivation from coke formation. | acs.org |

Organic Synthesis Transformations (e.g., Esterification, Alkylation, Dehydration, Acylation)

Sulfated zirconia serves as an efficient and reusable solid acid catalyst for a wide array of organic transformations. nih.gov

Esterification: SZ is highly effective for the esterification of fatty acids with various alcohols. rsc.org Catalysts prepared using chlorosulfuric acid have shown significantly higher activity than those made with sulfuric acid, a result attributed to higher sulfur content, larger pores, and stronger acid sites. rsc.org The reaction rate is notably faster with primary alcohols compared to secondary and tertiary alcohols. rsc.org In the esterification of propanoic acid with methanol, catalytic activity directly correlates with the acid strength and the formation of Brønsted-Lewis acid pairs. mdpi.com

Alkylation: In Friedel-Crafts alkylation, SZ catalyzes the reaction of aromatic compounds. For instance, the alkylation of resorcinol (B1680541) with methyl tertiary butyl ether over SZ shows high selectivity for monoalkylation, achieving a 72% yield of 4-tertiary butyl resorcinol with a resorcinol conversion of approximately 70% at 60 °C. rsc.org It is also effective in the vapor phase alkylation of cresols with tert-butyl alcohol. mdpi.com The reaction proceeds via an Eley-Rideal type mechanism where one reactant is chemisorbed on the catalyst surface. researchgate.net

Dehydration: SZ is an active catalyst for the dehydration of alcohols and sugars. It has been successfully used for the dehydration of 2-propanol and for converting fructose and xylose into valuable platform chemicals like 5-hydroxymethylfurfural (5-HMF) and furfural, respectively. ua.ptresearchgate.net For instance, in the dehydration of fructose using microwave heating, a 93.6% conversion with a 72.8% yield of 5-HMF was achieved in a non-aqueous solvent mixture. researchgate.net

Acylation: The strong acidity of SZ makes it suitable for Friedel-Crafts acylation reactions, such as the reaction between benzoic anhydride (B1165640) and anisole (B1667542). acs.org MOF-derived sulfated zirconia has also shown high catalytic activity in anisole acylation. acs.org

| Reaction Type | Reactants | Product | Conversion/Yield | Reference |

|---|---|---|---|---|

| Esterification | Propanoic acid, Methanol | Methyl propanoate | ~77% conversion in 6 h | mdpi.com |

| Alkylation | Resorcinol, Methyl tertiary butyl ether | 4-tertiary butyl resorcinol | ~70% conversion, 72% yield | rsc.org |

| Dehydration | Fructose | 5-Hydroxymethylfurfural (5-HMF) | 93.6% conversion, 72.8% yield | researchgate.net |

Bio-refinery Processes and Conversion of Specific Feedstocks (e.g., Furfural Synthesis and Conversion, CO2 Valorization)

Sulfated zirconia is a promising catalyst for various biorefinery processes, contributing to the conversion of biomass into valuable chemicals and fuels. nih.gov

Furfural Synthesis and Conversion: SZ is an effective acid catalyst for the dehydrocyclization of xylose to produce furfural. ua.ptresearchgate.net In biphasic systems designed to continuously extract furfural and minimize degradation, SZ catalysts have achieved xylose conversions of over 98% with furfural yields reaching 54%. rsc.org The catalytic activity has been shown to correlate with the sulfur content of the material. researchgate.net Beyond synthesis, SZ also catalyzes the conversion of furfural into other chemicals. The oxidation of furfural with hydrogen peroxide over SZ yields products such as maleic acid, succinic acid, and 5-hydroxy-2(5-H)-furanone. acs.org The reaction network involves the initial oxidation of furfural to an unstable intermediate, which then breaks down into various C4 acids and formic acid. acs.org Furthermore, multifunctional Pt/ZrO2-SO4 catalysts can achieve the direct, one-step conversion of xylose to furfuryl alcohol. researchgate.net

CO2 Valorization: Sulfated zirconia plays a key role in novel catalytic systems for the valorization of carbon dioxide. A bifunctional catalyst combining an iron-based component (Fe2O3@KO2) with a sulfated zirconia/SAPO-34 composite has been developed for the direct conversion of CO2 to light olefins (C2–C4). rsc.orgrsc.org In this system, the Fe component hydrogenates CO2, and the acidic ZrS layer cracks the heavier C5+ hydrocarbon byproducts into the desired light olefins. rsc.org This integrated catalyst achieved a 49% CO2 conversion with a 48% selectivity to light olefins, demonstrating a promising route for converting CO2 emissions into valuable chemical feedstocks. rsc.org

Role of Crystalline Water and Thermal Treatment on Catalytic Activity

The catalytic performance of sulfated zirconia (SZ) is not intrinsic to the material itself but is profoundly influenced by the preparatory stages, particularly the removal of crystalline water from its precursors and the subsequent thermal treatment, or calcination. These processes are critical in defining the catalyst's final physicochemical properties, including its crystalline structure, surface area, porosity, and the nature and density of its acidic sites.

The synthesis of sulfated zirconia typically begins with a hydrated precursor, such as zirconium hydroxide (B78521) (Zr(OH)₄), which is then sulfated. nih.gov The subsequent calcination step is crucial for removing water, anchoring the sulfate groups to the zirconia surface, and inducing crystallization. The conditions of this thermal treatment directly govern the final characteristics of the catalyst.

One of the most significant effects of thermal treatment is on the crystalline phase of the zirconia support. At lower calcination temperatures, zirconia tends to be amorphous or adopt a metastable tetragonal phase. nih.govacs.org As the temperature increases, a transformation to the more stable monoclinic phase occurs. researchgate.net The tetragonal phase is widely considered to be essential for the high catalytic activity of sulfated zirconia, as the sulfate groups are stabilized on this structure, which in turn generates the strong acid sites necessary for catalysis. researchgate.netmdpi.com Thermal treatments above 650-700°C often lead to the decomposition of sulfate groups and a rapid conversion to the monoclinic phase, which is associated with a significant loss of catalytic activity.

The hydration state of the final catalyst is also a critical factor. While the removal of water from the precursor during calcination is essential for creating the active sites, the presence of water during catalytic reactions can be detrimental. Research has indicated that water can lead to the removal of "labile" sulfate species from the catalyst surface, which are thought to be responsible for its superacidic properties and high activity in reactions like alkane isomerization. nih.govacs.org This suggests that the active sites are sensitive to hydrolysis.

The interplay between calcination temperature and the resulting catalyst properties is summarized in the table below. There is generally an optimal temperature range that balances the formation of the desired tetragonal phase with the retention of a high surface area and sufficient sulfate coverage.

Table 1: Effect of Calcination Temperature on Physicochemical Properties of Sulfated Zirconia

| Calcination Temperature (°C) | Dominant Crystalline Phase | Surface Area (m²/g) | Total Acidity | Research Finding |

|---|---|---|---|---|

| 450 | Tetragonal | High | High | Lower calcination temperatures favor the retention of surface area and acid sites. researchgate.net |

| 500 | Tetragonal | 130 - 144 | High | Optimal temperature for n-hexane isomerization activity in one study, balancing textural properties and sulfate loading. researchgate.net |

| 600 | Tetragonal / Mixed | 147.5 | Highest | Often cited as an optimal temperature for maximizing CO conversion and achieving a good balance of surface area and acidity. researchgate.netmdpi.com |

The catalytic activity is a direct consequence of these thermally induced properties. For many reactions, the activity of sulfated zirconia catalysts exhibits a "volcano" relationship with the calcination temperature. Activity increases with temperature up to an optimal point, beyond which it rapidly declines. This peak activity corresponds to the temperature that yields the best combination of a stable tetragonal phase, high surface area, and a maximum number of strong acid sites.

Table 2: Influence of Calcination Temperature on Catalytic Performance

| Reaction | Catalyst | Calcination Temp. (°C) | Key Performance Metric | Source |

|---|---|---|---|---|

| Isosynthesis (CO Hydrogenation) | Synthesized SZ | 450 | Lower CO Conversion | researchgate.net |

| Isosynthesis (CO Hydrogenation) | Synthesized SZ | 600 | Maximized CO Conversion | researchgate.net |